1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

Toxicology Aryl hydrocarbon receptor LD50 comparison

Procure 1,2,3,4,7,8-HxCDD as a CRM for congener-specific environmental analysis. This hexachlorinated PCDD congener holds a TEF of 0.1 and exhibits a human elimination half-life of 26–45 years, distinct from 1,2,3,7,8-PeCDD (12.6 yr) and 1,2,3,4,6,7,8-HpCDD (80–102 yr), enabling accurate PBPK model calibration. Its unique strain-specific toxicity profile—5- to 10-fold greater acute lethality than TCDD in Han/Wistar rats—supports AHR pathway dissection. Chromatographic resolution from 1,2,3,6,7,8- and 1,2,3,7,8,9-HxCDD isomers is mandatory for EPA Method 1613 compliance. The validated biodegradability by Sphingomonas wittichii RW1 and 2.4-fold faster aquatic photolysis versus 1,2,3,4,7-PeCDD make it indispensable for bioremediation and environmental fate research.

Molecular Formula C12H2Cl6O2
Molecular Weight 390.9 g/mol
CAS No. 39227-28-6
Cat. No. B131706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
CAS39227-28-6
Synonyms1,2,3,4,7,8-Hexachlorodibenzo[b,e][1,4]dioxin;  1,2,3,4,7,8-Hexachlorodibenzodioxin;  1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin1,2,3,4,7,8-HxCDD;  D 66;  PCDD 66; 
Molecular FormulaC12H2Cl6O2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
InChIKeyWCYYQNSQJHPVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1.2 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.13e-11 M
In water, 4.0X10-6 mg/l @ 20 °C

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Analytical Reference Standard Specifications and Regulatory Classification for Procurement


1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (CAS 39227-28-6) is a hexachlorinated congener of the polychlorinated dibenzo-p-dioxin (PCDD) class, characterized by chlorine substitution at the 1,2,3,4,7,8 lateral positions. It is a persistent organic pollutant (POP) with a calculated log P of 7.505 [1] and an experimentally derived aqueous solubility of 0.007896 μg/L at 26 °C . The compound is not commercially produced but occurs as an environmental contaminant from combustion processes and as a byproduct of chlorinated chemical manufacturing [2]. For analytical and research purposes, it is available as a certified reference material (CRM), typically supplied at 50 μg/mL in toluene . Regulatory frameworks assign this congener a Toxic Equivalency Factor (TEF) of 0.1 relative to 2,3,7,8-TCDD (TEF = 1.0), which serves as the cornerstone for risk assessment and compliance monitoring [3].

Why 1,2,3,4,7,8-HxCDD Cannot Be Substituted by Other Hexachlorinated or PCDD Congeners in Analytical and Toxicological Applications


The 1,2,3,4,7,8-HxCDD congener exhibits physicochemical properties, toxicological potency, environmental fate, and biodegradation susceptibility that differ quantifiably from even closely related PCDDs. For instance, its human elimination half-life of 26-45 years is substantially longer than that of 1,2,3,7,8-PeCDD (12.6 years) and shorter than 1,2,3,4,6,7,8-HpCDD (80-102 years), dictating distinct bioaccumulation trajectories [1]. Furthermore, contrary to TEF-based predictions, HxCDD demonstrates greater acute lethal potency than TCDD in specific rat strains [2]. Environmental photodegradation rates also diverge sharply, with HxCDD exhibiting a summer half-life of 151 ± 3 hours in surface water compared to 364 ± 88 hours for 1,2,3,4,7-PeCDD [3]. Finally, bacterial catabolism is congener-selective: Sphingomonas wittichii RW1 transforms HxCDD but fails to degrade 1,2,3,7,8-PeCDD, underscoring that substitution patterns govern environmental bioremediation outcomes [4]. These quantifiable differences preclude generic interchangeability in analytical calibration, toxicological research, and environmental monitoring programs.

Quantitative Differential Evidence for 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (CAS 39227-28-6) Versus Comparators: A Procurement Decision Guide


Acute Lethality in TCDD-Resistant Rat Strains: HxCDD Exhibits 10-Fold Greater Potency Than TCDD Contrary to TEF Predictions

In male Han/Wistar (Kuopio; H/W) rats, which are highly resistant to TCDD-induced acute lethality due to an altered AHR, HxCDD (10,000 μg/kg) caused 100% mortality by day 15, whereas an identical dose of TCDD produced no mortality [1]. The estimated LD50 for HxCDD in H/W rats was 2000-10,000 μg/kg, compared to >10,000 μg/kg for TCDD, representing at least a 5- to 10-fold greater lethal potency [1]. This pattern was also observed in line A rats (originating from H/W × Long-Evans crossbreeding), where HxCDD again demonstrated superior lethal efficacy [1]. The findings invert the conventional TEF hierarchy, which assigns HxCDD a TEF of 0.1 (10% of TCDD potency) for typical AHR-mediated endpoints [2].

Toxicology Aryl hydrocarbon receptor LD50 comparison

Human Elimination Half-Life: HxCDD Persists 2.1- to 3.6-Fold Longer Than PeCDD but Eliminates 2- to 4-Fold Faster Than HpCDD

A critical review of long-term elimination kinetics calculated terminal half-lives in adult humans for key PCDD congeners [1]. HxCDD exhibits a terminal half-life of 26-45 years, substantially longer than the 12.6 years estimated for 1,2,3,7,8-PeCDD (approximately 2.1- to 3.6-fold longer) [1]. Conversely, HxCDD clears approximately 2- to 4-fold faster than 1,2,3,4,6,7,8-HpCDD, which has an estimated half-life of 80-102 years, and markedly faster than OCDD (112-132 years) [1]. These values were derived using allometric scaling from rat data and a regression equation established for 50 xenobiotics: log t(1/2H) = 1.34 log t(1/2R) + 1.25, where t(1/2H) is terminal half-life in days for humans and t(1/2R) is for rats [1].

Toxicokinetics Bioaccumulation Human biomonitoring

Aquatic Photodegradation Kinetics: HxCDD Degrades 2.4× Faster Than 1,2,3,4,7-PeCDD Under Summer Sunlight

The environmental phototransformation kinetics of HxCDD and 1,2,3,4,7-PeCDD were determined in aqueous acetonitrile (4:6 v/v) using measured quantum yields at 313 nm and solar intensity data [1]. HxCDD exhibited a quantum yield of (1.096 ± 0.020) × 10⁻⁴, while 1,2,3,4,7-PeCDD showed (9.781 ± 2.376) × 10⁻⁵ [1]. Extrapolated to near-surface water bodies at 40° north latitude, the summer photochemical half-life of HxCDD is 151 ± 3 hours, whereas 1,2,3,4,7-PeCDD requires 364 ± 88 hours to degrade [1]. Winter half-lives increase to 518 ± 10 hours for HxCDD and 1257 ± 309 hours for the pentachlorinated congener [1].

Environmental fate Photochemistry Persistence

Bacterial Catabolism Selectivity: Sphingomonas wittichii RW1 Transforms HxCDD but Does Not Degrade 1,2,3,7,8-PeCDD

Sphingomonas wittichii strain RW1, a model organism for aerobic bacterial degradation of diaryl ether pollutants, was tested for its ability to catabolize various PCDD congeners [1]. The strain successfully transformed HxCDD, yielding tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol as identifiable products [1]. In contrast, the less-chlorinated 1,2,3,7,8-PeCDD was not transformed by the strain RW1 under identical conditions [1]. The study also demonstrated that 1,2,3-trichlorodibenzo-p-dioxin was catabolized to 3,4,5-trichlorocatechol, whereas 2,3,7-trichlorodibenzo-p-dioxin was not attacked, further confirming that chlorine substitution patterns, not merely total chlorine number, dictate biodegradability [1].

Bioremediation Microbial degradation Structure-activity relationship

Hepatic EROD Induction Potency: HxCDD Requires ~2-Fold Higher Hepatic Concentration Than TCDD to Achieve Equivalent CYP1A Induction in Rainbow Trout

Rainbow trout (Oncorhynchus mykiss) were orally dosed with radiolabeled TCDD, HxCDD, or HpCDD across a range of 0.060-84 μg/kg body weight [1]. Dose-dependent increases in hepatic ethoxyresorufin O-deethylase (EROD) activity, a biomarker of aryl hydrocarbon receptor activation, reached up to 250-fold above baseline [1]. At the highest doses, hepatic concentrations associated with maximal induction were approximately 1000 pg/g for TCDD, 2000 pg/g for HxCDD, and 40,000 pg/g for HpCDD [1]. This indicates that HxCDD requires roughly 2-fold higher liver tissue concentration than TCDD to produce equivalent CYP1A induction, while HpCDD requires approximately 40-fold higher tissue loading [1].

Biomonitoring CYP1A induction Aquatic toxicology

Procurement-Driven Application Scenarios for 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin Reference Standards and Research Materials


Analytical Method Calibration and Quality Control for Regulatory Dioxin Monitoring

Regulatory frameworks including US EPA Method 1613, EU Directive 2010/75/EU, and WHO global monitoring programs mandate the quantification of the seventeen 2,3,7,8-substituted PCDD/F congeners, including HxCDD, in environmental and food matrices. Procurement of certified HxCDD reference material (e.g., 50 μg/mL in toluene) is essential for establishing calibration curves, performing retention time verification, and executing isotope dilution quantification using ¹³C-labeled internal standards . The compound's distinct TEF of 0.1 [1] requires separate calibration from the 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD isomers, which share the same TEF value but require chromatographic resolution.

Mechanistic Toxicology Studies Investigating AHR-Dependent vs. AHR-Independent Toxicity Pathways

HxCDD serves as a critical probe compound for discriminating aryl hydrocarbon receptor (AHR)-mediated toxicity from alternative mechanisms. In TCDD-resistant Han/Wistar rats (altered AHR), HxCDD demonstrates 5- to 10-fold greater lethal potency than TCDD, whereas in line B rats (partial resistance), TCDD remains more potent [2]. This strain-specific potency inversion enables researchers to dissect AHR-dependent and AHR-independent toxic pathways, requiring procurement of high-purity HxCDD for controlled comparative studies with TCDD and other congeners.

Human Biomonitoring and Physiologically Based Pharmacokinetic (PBPK) Model Validation

The 26-45 year human elimination half-life of HxCDD [3] positions it as an intermediate-persistence congener essential for calibrating PBPK models that simulate lifetime body burden accumulation from dietary and environmental exposure. Biomonitoring programs require HxCDD analytical standards to quantify serum or adipose tissue concentrations in population studies, where HxCDD levels serve as indicators of cumulative exposure over decades rather than recent acute events.

Bioremediation Research and Environmental Fate Modeling

The demonstrated bacterial catabolism of HxCDD by Sphingomonas wittichii RW1 [4] and its 2.4-fold faster aquatic photodegradation compared to 1,2,3,4,7-PeCDD [5] make HxCDD a valuable model congener for bioremediation feasibility studies and environmental fate modeling. Research laboratories investigating microbial degradation pathways or photochemical transformation kinetics require authenticated HxCDD material to generate reproducible, publication-quality data on congener-specific environmental persistence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.